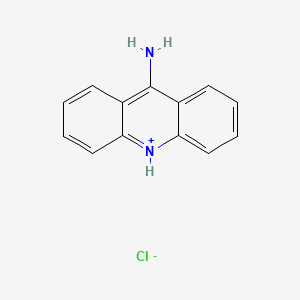

Clorhidrato de 9-aminoacridina

Descripción general

Descripción

El clorhidrato de aminacrina, también conocido como clorhidrato de 9-aminoacridina, es un colorante antiinfeccioso altamente fluorescente. Se utiliza clínicamente como antiséptico tópico y experimentalmente como mutágeno debido a su interacción con el ADN. Además, sirve como indicador de pH intracelular .

Mecanismo De Acción

El clorhidrato de aminacrina ejerce sus efectos al unirse al ADN, causando mutaciones por cambio de marco. Esta interacción interrumpe la función normal del ADN, lo que lleva a su uso como mutágeno en entornos experimentales. Las propiedades antisépticas del compuesto se deben a su capacidad para interrumpir las membranas celulares bacterianas, lo que lleva a la muerte celular .

Aplicaciones Científicas De Investigación

El clorhidrato de aminacrina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como colorante fluorescente en diversas técnicas analíticas, incluida la cromatografía y la espectroscopia.

Biología: El compuesto se utiliza como mutágeno en estudios genéticos debido a su capacidad para interactuar con el ADN.

Medicina: Clínicamente, se utiliza como antiséptico tópico para el tratamiento de infecciones de la piel.

Industria: El clorhidrato de aminacrina se utiliza en la formulación de cremas y geles antisépticos

Análisis Bioquímico

Biochemical Properties

9-Aminoacridine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with DNA by intercalating between base pairs, which can disrupt the helical structure of DNA and inhibit processes such as replication and transcription . This compound also interacts with enzymes like topoisomerases, which are involved in DNA unwinding and replication . Additionally, 9-Aminoacridine hydrochloride can bind to serum proteins such as bovine serum albumin and human serum albumin, forming ground state complexes and influencing their structural properties .

Cellular Effects

The effects of 9-Aminoacridine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including K562 and HepG-2 . This compound influences cell function by intercalating into DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the transcription of HIV-1 long terminal repeat (LTR) in a specific manner, which is highly dependent on the presence and location of the amino moiety . Moreover, 9-Aminoacridine hydrochloride acts as an antiseptic by disrupting microbial metabolic pathways .

Molecular Mechanism

At the molecular level, 9-Aminoacridine hydrochloride exerts its effects primarily through DNA intercalation. This interaction disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s ability to bind to DNA and proteins is influenced by its protonation state, which can alter its electronic properties and binding affinities . Additionally, 9-Aminoacridine hydrochloride can inhibit HIV-1 transcription by specifically targeting the HIV LTR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Aminoacridine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and the presence of other biomolecules . Long-term studies have shown that 9-Aminoacridine hydrochloride can cause structural changes in serum proteins and affect their binding properties . Additionally, its mutagenic effects can lead to increased mutation rates in cells over extended periods .

Dosage Effects in Animal Models

The effects of 9-Aminoacridine hydrochloride vary with different dosages in animal models. At low doses, it can inhibit the growth of cancer cells and reduce tumor size . At high doses, it can exhibit toxic effects, including genotoxicity and adverse impacts on cellular function . The lethal dose 50% (LD50) value for 9-Aminoacridine hydrochloride in mice is approximately 500 mg/kg when administered intraperitoneally .

Metabolic Pathways

9-Aminoacridine hydrochloride is involved in various metabolic pathways. It acts as an antiseptic by disrupting microbial metabolic pathways, thereby inhibiting the growth of bacteria . The compound can also influence metabolic flux and metabolite levels by intercalating into DNA and affecting gene expression . Additionally, it interacts with enzymes involved in oxidative phosphorylation and glycolysis, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 9-Aminoacridine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can form complexes with serum proteins such as bovine serum albumin and human serum albumin, which facilitate its transport in the bloodstream . The compound’s distribution is also influenced by its protonation state, which can affect its solubility and bioavailability .

Subcellular Localization

The subcellular localization of 9-Aminoacridine hydrochloride is primarily within the nucleus, where it intercalates into DNA and exerts its effects on gene expression and cellular function . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with proteins and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de aminacrina se sintetiza mediante la reacción de 9-aminoacridina con ácido clorhídrico. La reacción típicamente implica disolver 9-aminoacridina en un solvente adecuado, como el etanol, y luego agregar ácido clorhídrico para formar la sal de clorhidrato. La reacción se lleva a cabo bajo condiciones controladas para garantizar la pureza y el rendimiento del producto .

Métodos de producción industrial

En entornos industriales, la producción de clorhidrato de aminacrina implica la síntesis a gran escala utilizando condiciones de reacción similares. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la filtración para eliminar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de aminacrina experimenta varias reacciones químicas, que incluyen:

Oxidación: El clorhidrato de aminacrina puede oxidarse para formar quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidro.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del clorhidrato de aminacrina, como quinonas, derivados dihidro y acridinas sustituidas .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de quinacrina: Otro derivado de acridina con propiedades antisépticas y mutagénicas similares.

Proflavina: Un colorante de acridina utilizado como antiséptico y en tinción biológica.

Acriflavina: Una mezcla de proflavina y acridina, utilizada como antiséptico y en investigación biológica

Singularidad

El clorhidrato de aminacrina es único debido a su alta fluorescencia y su fuerte interacción con el ADN, lo que lo hace particularmente útil en estudios genéticos y como indicador de pH. Su capacidad para causar mutaciones por cambio de marco lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

acridin-10-ium-9-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGPOQQGJVJDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-50-9 | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

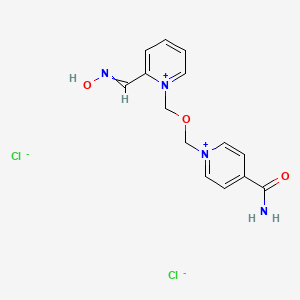

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

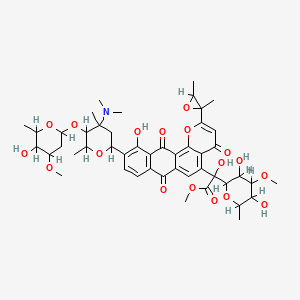

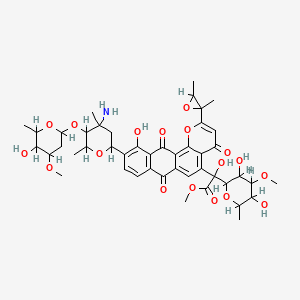

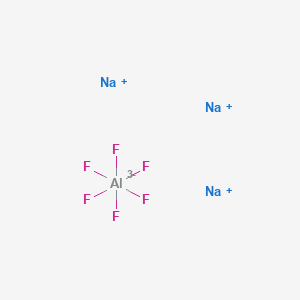

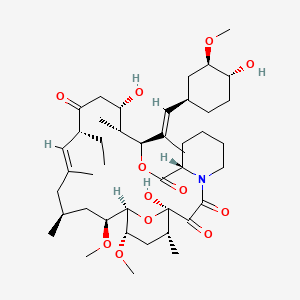

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)